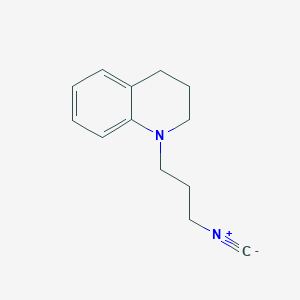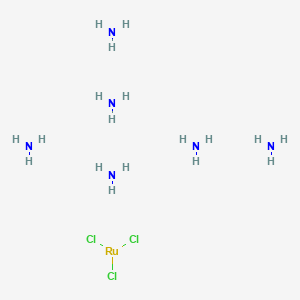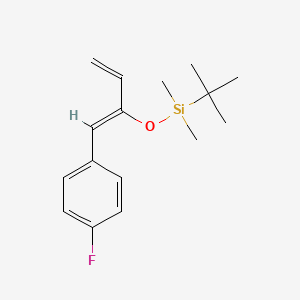
(Z)-tert-butyl((1-(4-fluorophenyl)buta-1,3-dien-2-yl)oxy)dimethylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-tert-butyl((1-(4-fluorophenyl)buta-1,3-dien-2-yl)oxy)dimethylsilane is an organic compound that features a tert-butyl group, a fluorophenyl group, and a butadiene moiety linked through an oxygen atom to a dimethylsilane group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-tert-butyl((1-(4-fluorophenyl)buta-1,3-dien-2-yl)oxy)dimethylsilane typically involves the reaction of a fluorophenyl-substituted butadiene with tert-butyl(dimethyl)silyl chloride under specific conditions. The reaction is often carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques such as column chromatography or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
(Z)-tert-butyl((1-(4-fluorophenyl)buta-1,3-dien-2-yl)oxy)dimethylsilane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can lead to the formation of simpler silane derivatives.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under controlled conditions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Simpler silane derivatives.
Substitution: Various substituted fluorophenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (Z)-tert-butyl((1-(4-fluorophenyl)buta-1,3-dien-2-yl)oxy)dimethylsilane is used as a precursor for the synthesis of more complex organosilicon compounds. It is also studied for its reactivity and potential as a building block in organic synthesis.
Biology and Medicine
Industry
In the industrial sector, this compound may be used in the production of specialty chemicals, including advanced materials and coatings. Its unique properties make it a candidate for applications requiring specific chemical functionalities.
Mecanismo De Acción
The mechanism of action of (Z)-tert-butyl((1-(4-fluorophenyl)buta-1,3-dien-2-yl)oxy)dimethylsilane involves its interaction with various molecular targets depending on the specific reaction or application. In oxidation reactions, the compound’s silicon-oxygen bond plays a crucial role, while in substitution reactions, the fluorophenyl group is the primary site of reactivity.
Comparación Con Compuestos Similares
Similar Compounds
- Triethyl({[1-(4-fluorophenyl)buta-1,3-dien-2-yl]oxy})silane
- 1-((E)-4-(4-fluorophenyl)buta-1,3-dien-2-yl)adamantane
- 3-[(3E)-4-(4-fluorophenyl)buta-1,3-dien-2-yl]-4,6-dimethyl-1,2,5,6-tetrahydropyridin-2-one
Uniqueness
(Z)-tert-butyl((1-(4-fluorophenyl)buta-1,3-dien-2-yl)oxy)dimethylsilane is unique due to its combination of a tert-butyl group, a fluorophenyl group, and a butadiene moiety linked to a dimethylsilane group. This specific arrangement of functional groups imparts distinct chemical properties and reactivity patterns that differentiate it from similar compounds.
Propiedades
Fórmula molecular |
C16H23FOSi |
|---|---|
Peso molecular |
278.44 g/mol |
Nombre IUPAC |
tert-butyl-[(1Z)-1-(4-fluorophenyl)buta-1,3-dien-2-yl]oxy-dimethylsilane |
InChI |
InChI=1S/C16H23FOSi/c1-7-15(18-19(5,6)16(2,3)4)12-13-8-10-14(17)11-9-13/h7-12H,1H2,2-6H3/b15-12- |
Clave InChI |
LSTSCCXXVFDPGH-QINSGFPZSA-N |
SMILES isomérico |
CC(C)(C)[Si](C)(C)O/C(=C\C1=CC=C(C=C1)F)/C=C |
SMILES canónico |
CC(C)(C)[Si](C)(C)OC(=CC1=CC=C(C=C1)F)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


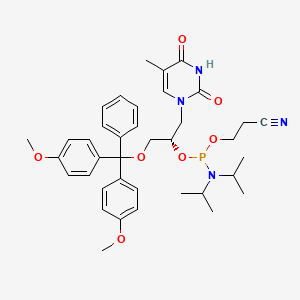
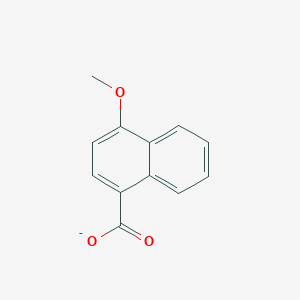
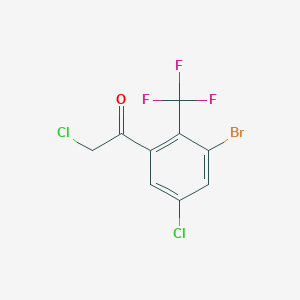
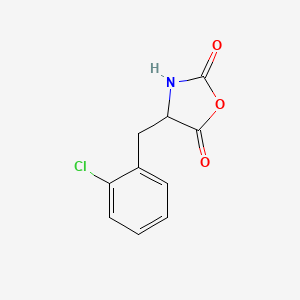
![1-[2-(3-Trifluoromethylphenyl)-ethyl]-1H-pyrazol-4-ol](/img/structure/B13726022.png)
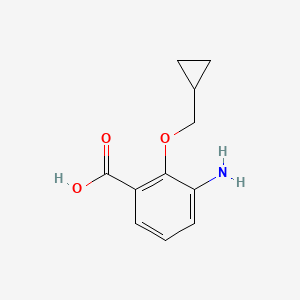
![(1S,4S)-2-Oxa-5-azabicyclo[2.2.2]octane; (1R,4R)-2-oxa-5-azabicyclo[2.2.2]octane; oxalic acid](/img/structure/B13726033.png)
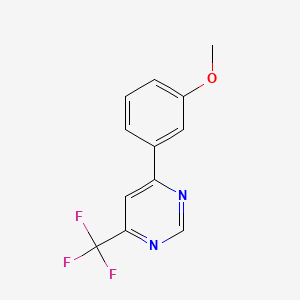
![3-[4-(ethoxycarbonyl)-1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl]acrylic acid](/img/structure/B13726051.png)

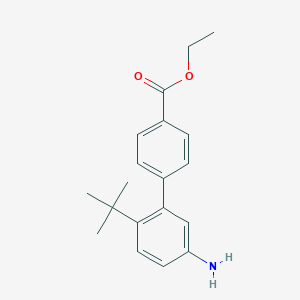
![n-[2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxa-borolan-2-yl)phenyl]-n'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B13726061.png)
